![molecular formula C19H16F2N2O3S B2579325 N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide CAS No. 1251644-52-6](/img/structure/B2579325.png)
N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole compounds generally have a crystalline structure and are colorless .Applications De Recherche Scientifique
Enantioselective Synthesis
The development of enantioselective processes for the preparation of CGRP receptor inhibitors demonstrates the importance of stereoselective synthesis in drug development. A potent calcitonin gene-related peptide (CGRP) receptor antagonist was synthesized via a convergent, economical, and stereoselective method, emphasizing the role of chiral centers in pharmacological activity (Cann et al., 2012).
Anticancer and Antimicrobial Activity
Research on indole-pyrimidine hybrids showcases the synthesis of novel derivatives with significant in vitro anticancer and antimicrobial activities. The structural features of these compounds, such as the substituent group on the pyrimidine ring, significantly influence their biological activities, demonstrating the importance of molecular design in therapeutic applications (Gokhale et al., 2017).
Drug Development for Diabetes
A study on the preparation of an amorphous, peptide-like diabetes drug highlights the process development for large-scale production, illustrating the challenges and solutions in the manufacture of novel therapeutic agents. This research underlines the importance of drug form and purity in the development of medications for chronic conditions like diabetes (Sawai et al., 2010).
Allosteric Modulation of Receptors
Optimization of chemical functionalities in indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1) indicates the significance of molecular modifications on the pharmacological profile of compounds. This research contributes to the understanding of how allosteric modulators can influence receptor activity, opening pathways for the development of novel therapeutics (Khurana et al., 2014).
Neuroinflammation Imaging
The development of PET imaging tracers for targeting microglia-specific markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), underscores the importance of diagnostic tools in understanding and treating neuroinflammatory conditions. This research demonstrates the potential of noninvasive imaging techniques in diagnosing and monitoring diseases associated with neuroinflammation (Horti et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-13-3-6-15(7-4-13)23-12-18(19(24)22-9-1-2-10-22)27(25,26)17-8-5-14(21)11-16(17)23/h3-8,11-12H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLMSSUCLRONOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2579243.png)
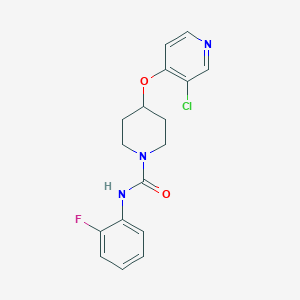
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2579247.png)
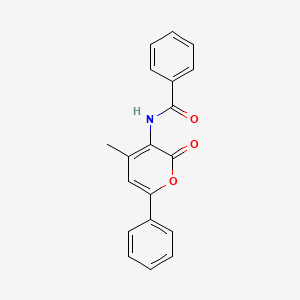
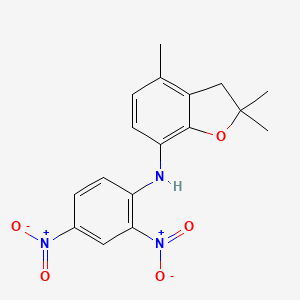
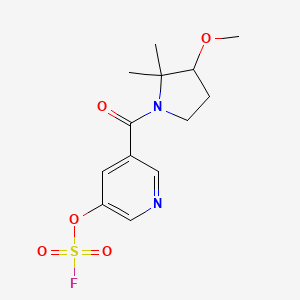
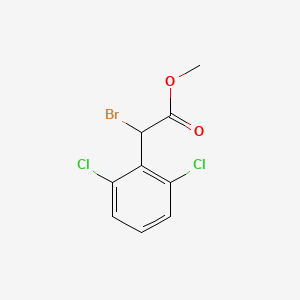
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2579255.png)
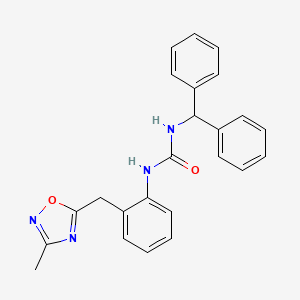

![4-Methoxy-1-methyl-5-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2579261.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579264.png)